molecular formula C11H9NO3S B181780 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione CAS No. 6320-51-0

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B181780
CAS No.: 6320-51-0
M. Wt: 235.26 g/mol
InChI Key: VRUKGUBMRBLJJW-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS 6320-51-0), with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol , is a synthetic thiazolidinedione derivative of significant interest in pharmacological research. This compound, also referred to as SKLB010 in scientific studies, has demonstrated potent anti-inflammatory properties across multiple experimental models. Research indicates its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, thereby suppressing the degradation of its inhibitor, IκB . This action leads to the down-regulation of key pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) at both the transcriptional and translational levels . A prominent area of investigation for this compound is hepatoprotection. Studies show it ameliorates both acute and chronic liver injury induced by carbon tetrachloride (CCl₄) in rat models by blocking inflammatory infiltration, improving histological architecture, and attenuating hepatic fibrosis . Furthermore, it has shown efficacy in an adjuvant-induced arthritis model, where it ameliorated inflammation, prevented joint swelling, and inhibited the proliferation of synoviocytes, largely by impairing macrophage migration to joint tissue . These properties make it a valuable research tool for studying inflammatory pathways, liver fibrogenesis, and autoimmune conditions. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUKGUBMRBLJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241062
Record name 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-51-0
Record name 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6320-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione. One common method is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of the thiazolidine-2,4-dione core and the 4-methoxybenzylidene group, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.

Biological Activity

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as SKLB010, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound belongs to the thiazolidinedione class, which is known for various therapeutic applications, including anticancer, hepatoprotective, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Chemical Structure (Note: Image link is illustrative)

The synthesis typically involves a Knoevenagel condensation reaction between thiazolidinedione and 4-methoxybenzaldehyde under reflux conditions. Recent studies have reported yields around 71% for this reaction .

Anticancer Activity

Recent evaluations have demonstrated that derivatives of this compound exhibit promising anticancer properties. A study assessed several derivatives against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The results indicated that compound 7f displayed IC50 values of 6.19 µM against HepG2 cells and was more potent than sorafenib and doxorubicin in certain cases .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Comparison with Sorafenib
7fHepG26.19More potent
7eHCT1165.47Comparable
7cMCF-77.26More potent

Hepatoprotective Effects

Research has shown that SKLB010 exhibits hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver injury in rat models. The study highlighted its anti-inflammatory and antioxidative properties, which contribute to its protective role against liver damage . The mechanism involves modulation of nuclear factor-κB pathways, which are critical in inflammation and liver fibrosis.

Antidiabetic Properties

Another significant aspect of the biological activity of this compound is its potential as an antidiabetic agent. In vivo studies demonstrated that derivatives of thiazolidinediones can improve insulin sensitivity and reduce blood glucose levels in diabetic models . Molecular docking studies further support these findings by indicating favorable interactions with peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism.

Anti-inflammatory Activity

The anti-inflammatory potential of SKLB010 has been investigated through various assays demonstrating its ability to inhibit pro-inflammatory cytokines. The compound has shown promise in reducing inflammation markers in both in vitro and in vivo models .

Case Studies

  • Hepatoprotective Study : In a study involving rats subjected to CCl₄-induced liver injury, treatment with SKLB010 resulted in significant reductions in liver enzymes (ALT and AST), indicating improved liver function compared to untreated controls .
  • Anticancer Evaluation : A series of experiments on HepG2 cells revealed that compound 7f not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps for synthesizing 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized? A: The synthesis typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and thiazolidine-2,4-dione (TZD) under acidic conditions. Key steps include:

  • Step 1: Activation of the aldehyde group via protonation to enhance electrophilicity.
  • Step 2: Cyclocondensation with TZD in a solvent like acetic acid or ethanol at reflux (70–90°C) for 6–12 hours .
  • Optimization: Adjusting molar ratios (1:1.2 aldehyde:TZD), using anhydrous conditions to minimize hydrolysis, and employing catalysts like piperidine or ammonium acetate to accelerate the reaction. Monitor purity via TLC (eluent: ethyl acetate/hexane, 3:7) .

Advanced Structural Characterization

Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound? A: Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

  • NMR: Compare 1H^1H and 13C^13C spectra with computed DFT models (e.g., B3LYP/6-31G* level) to validate chemical shifts. For example, the methoxy proton typically resonates at δ 3.8–3.9 ppm, while the benzylidene protons appear as a singlet at δ 7.2–7.5 ppm .
  • IR: Confirm the carbonyl stretch (C=O) at ~1740 cm1^{-1} and thiazolidinedione ring vibrations at 1250–1350 cm1^{-1}. Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 235.03 .

Biological Activity Profiling

Q: What experimental designs are recommended for evaluating the antimicrobial activity of this compound? A: Use a two-tier approach:

  • Tier 1 (In vitro): Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth and measure MIC (minimum inhibitory concentration) after 24 hours .
  • Tier 2 (Mechanistic): Assess membrane disruption via fluorescence assays (propidium iodide uptake) or target enzymes like dihydrofolate reductase (DHFR) using enzyme inhibition kits .

Computational Modeling for Reactivity Prediction

Q: How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions? A: Employ density functional theory (DFT) to calculate Fukui indices for electrophilic (f+f^+) and nucleophilic (ff^-) sites. For example:

  • The benzylidene carbon exhibits high f+f^+ values (~0.15), making it susceptible to nucleophilic attack.
  • Solvent effects (e.g., polar aprotic DMF) can be modeled using the SMD continuum solvation model. Validate predictions with experimental kinetic studies (e.g., reaction with amines at 25–60°C) .

Crystallographic Data Interpretation

Q: What crystallographic parameters are critical for confirming the Z/E configuration of the benzylidene moiety? A: Single-crystal X-ray diffraction (SCXRD) is essential. Key parameters include:

  • Torsion angle: The C5-C6-C7-O1 torsion angle for the Z-isomer should be <10°, while the E-isomer exceeds 170° .
  • Packing analysis: Hydrogen bonding between the thiazolidinedione carbonyl and adjacent methoxy groups stabilizes the Z-configuration (e.g., O···H distances ~2.1 Å) .

Handling Contradictions in Biological Data

Q: How should researchers address inconsistent cytotoxicity results across cell lines? A: Potential causes include cell-specific uptake or metabolic activation. Mitigation strategies:

  • Pharmacokinetic profiling: Measure intracellular concentrations via LC-MS/MS.
  • Metabolite screening: Incubate the compound with liver microsomes (human/rat) to identify active metabolites.
  • Pathway analysis: Use RNA sequencing to compare gene expression profiles in sensitive vs. resistant cell lines .

Safety and Handling Protocols

Q: What safety measures are critical during large-scale synthesis? A: Key protocols include:

  • Ventilation: Use fume hoods with >100 ft/min face velocity to manage acetic acid fumes.
  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste disposal: Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Advanced Reaction Mechanisms

Q: What mechanistic insights explain the compound’s susceptibility to photooxidation? A: The conjugated benzylidene-thiazolidinedione system absorbs UV-Vis light (λ_max ~320 nm), generating singlet oxygen (1O2^1O_2) via energy transfer. This initiates:

  • Pathway 1: Oxidation of the exocyclic double bond to form a diketone derivative.
  • Pathway 2: Ring-opening via cleavage of the C-S bond, confirmed by LC-MS detection of sulfonic acid byproducts .

Data-Driven Experimental Design

Q: How can factorial design optimize reaction yields? A: Apply a 23^3 factorial design varying:

  • Factors: Temperature (60°C vs. 80°C), catalyst loading (0.5 vs. 1.0 mol%), and solvent (ethanol vs. DMF).
  • Response: Yield (%) measured by HPLC.
  • Analysis: Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy increases yield by 15%) .

Cross-Disciplinary Applications

Q: How can this compound be integrated into materials science research? A: Its planar structure and π-conjugation make it suitable for:

  • Organic semiconductors: Measure charge-carrier mobility (~103^{-3} cm2^2/V·s) via space-charge-limited current (SCLC) experiments.
  • Metal-organic frameworks (MOFs): Coordinate with Cu(II) nodes to form porous networks with BET surface areas >500 m2^2/g .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
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